1-(6-{[(2,6-Dimethylphenyl)carbamoyl]methyl}-7-oxo-6H,7H-[1,3]thiazolo[4,5-D]pyrimidin-2-YL)-N-ethylpiperidine-3-carboxamide
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Overview
Description
1-(6-{[(2,6-Dimethylphenyl)carbamoyl]methyl}-7-oxo-6H,7H-[1,3]thiazolo[4,5-D]pyrimidin-2-YL)-N-ethylpiperidine-3-carboxamide is a complex organic compound that belongs to the class of thiazolopyrimidines This compound is characterized by its unique structure, which includes a thiazolo[4,5-D]pyrimidine core, a piperidine ring, and a dimethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-{[(2,6-Dimethylphenyl)carbamoyl]methyl}-7-oxo-6H,7H-[1,3]thiazolo[4,5-D]pyrimidin-2-YL)-N-ethylpiperidine-3-carboxamide typically involves multiple steps, starting from readily available starting materialsCommon reagents used in these reactions include palladium catalysts, boron reagents, and various organic solvents .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to ensure high yield and purity. This often includes the use of advanced techniques such as high-throughput screening, continuous flow reactors, and automated synthesis platforms. The reaction conditions are carefully controlled to minimize impurities and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
1-(6-{[(2,6-Dimethylphenyl)carbamoyl]methyl}-7-oxo-6H,7H-[1,3]thiazolo[4,5-D]pyrimidin-2-YL)-N-ethylpiperidine-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, boron reagents for Suzuki-Miyaura coupling, and various oxidizing and reducing agents. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
1-(6-{[(2,6-Dimethylphenyl)carbamoyl]methyl}-7-oxo-6H,7H-[1,3]thiazolo[4,5-D]pyrimidin-2-YL)-N-ethylpiperidine-3-carboxamide has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-(6-{[(2,6-Dimethylphenyl)carbamoyl]methyl}-7-oxo-6H,7H-[1,3]thiazolo[4,5-D]pyrimidin-2-YL)-N-ethylpiperidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
2,6-Dimethylanilino(oxo)acetic acid: This compound shares the dimethylphenyl group and has similar chemical properties.
N-benzyl-1-[6-methyl-5-(oxan-4-yl)-7-oxo-6H,7H-[1,3]thiazolo[5,4-d]pyrimidin-2-yl]pyrrolidine-2-carboxamide: This compound has a similar thiazolopyrimidine core and is used in similar applications.
Uniqueness
1-(6-{[(2,6-Dimethylphenyl)carbamoyl]methyl}-7-oxo-6H,7H-[1,3]thiazolo[4,5-D]pyrimidin-2-YL)-N-ethylpiperidine-3-carboxamide is unique due to its specific combination of functional groups and its ability to undergo a wide range of chemical reactions.
Properties
Molecular Formula |
C23H28N6O3S |
---|---|
Molecular Weight |
468.6 g/mol |
IUPAC Name |
1-[6-[2-(2,6-dimethylanilino)-2-oxoethyl]-7-oxo-[1,3]thiazolo[4,5-d]pyrimidin-2-yl]-N-ethylpiperidine-3-carboxamide |
InChI |
InChI=1S/C23H28N6O3S/c1-4-24-21(31)16-9-6-10-28(11-16)23-27-20-19(33-23)22(32)29(13-25-20)12-17(30)26-18-14(2)7-5-8-15(18)3/h5,7-8,13,16H,4,6,9-12H2,1-3H3,(H,24,31)(H,26,30) |
InChI Key |
WUJVKJFKPICLID-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=O)C1CCCN(C1)C2=NC3=C(S2)C(=O)N(C=N3)CC(=O)NC4=C(C=CC=C4C)C |
Origin of Product |
United States |
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